molecular formula C17H18N2O4 B7692835 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide

Cat. No. B7692835
M. Wt: 314.34 g/mol
InChI Key: JHZDLMFYWALNSX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide, also known as LBT-3627, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been shown to have promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide involves the inhibition of various signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. In addition, 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects
3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. In addition, 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide is its high purity and yield, which makes it suitable for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several potential future directions for 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in vivo and determine its potential as a therapeutic agent. Additionally, 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide may have applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide involves the reaction of 3,4-dimethoxybenzohydrazide with 4-(propan-2-yloxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to achieve a high yield and purity of 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide.

Scientific Research Applications

3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. In addition, 3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-6-4-5-12(9-14)11-18-19-17(20)13-7-8-15(22-2)16(10-13)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZDLMFYWALNSX-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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